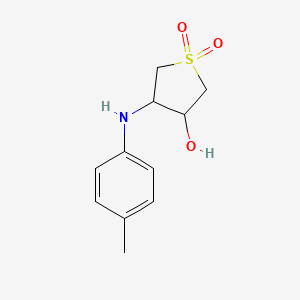
N-(2-cyanophenyl)-2-(cyclopropylmethoxy)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyanophenyl)-2-(cyclopropylmethoxy)isonicotinamide, also known as CPI-1189, is a small molecule drug that has been developed for the treatment of various neurological disorders. CPI-1189 belongs to the class of compounds known as isonicotinamides, which have been found to have a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(2-cyanophenyl)-2-(cyclopropylmethoxy)isonicotinamide is not fully understood, but it is believed to act through multiple pathways. N-(2-cyanophenyl)-2-(cyclopropylmethoxy)isonicotinamide has been shown to modulate the activity of various neurotransmitters, including dopamine, acetylcholine, and glutamate. It also has anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N-(2-cyanophenyl)-2-(cyclopropylmethoxy)isonicotinamide has been found to have a wide range of biochemical and physiological effects. In preclinical studies, N-(2-cyanophenyl)-2-(cyclopropylmethoxy)isonicotinamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. It has also been found to reduce the levels of amyloid-beta, a protein that is associated with Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-cyanophenyl)-2-(cyclopropylmethoxy)isonicotinamide has several advantages for use in lab experiments. It is a small molecule drug that can easily cross the blood-brain barrier, allowing it to target the central nervous system. It also has a well-defined chemical structure, making it easy to synthesize and purify. However, N-(2-cyanophenyl)-2-(cyclopropylmethoxy)isonicotinamide has some limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the research on N-(2-cyanophenyl)-2-(cyclopropylmethoxy)isonicotinamide. One direction is to further investigate its mechanism of action and identify the specific pathways that it targets. Another direction is to explore its potential use in combination with other drugs for the treatment of neurological disorders. Additionally, there is a need for clinical trials to evaluate the safety and efficacy of N-(2-cyanophenyl)-2-(cyclopropylmethoxy)isonicotinamide in humans. Overall, N-(2-cyanophenyl)-2-(cyclopropylmethoxy)isonicotinamide has shown promising results in preclinical studies and has the potential to be a valuable therapeutic agent for the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of N-(2-cyanophenyl)-2-(cyclopropylmethoxy)isonicotinamide involves the reaction of 2-cyanophenylboronic acid with 2-(cyclopropylmethoxy)nicotinoyl chloride in the presence of a palladium catalyst. The reaction is carried out under mild conditions and yields N-(2-cyanophenyl)-2-(cyclopropylmethoxy)isonicotinamide in high purity. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
N-(2-cyanophenyl)-2-(cyclopropylmethoxy)isonicotinamide has been extensively studied in various preclinical models of neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. In these studies, N-(2-cyanophenyl)-2-(cyclopropylmethoxy)isonicotinamide has been found to have neuroprotective and neuroregenerative effects, improving cognitive function and reducing neuronal damage.
Propiedades
IUPAC Name |
N-(2-cyanophenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c18-10-14-3-1-2-4-15(14)20-17(21)13-7-8-19-16(9-13)22-11-12-5-6-12/h1-4,7-9,12H,5-6,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMHHUXGFYWPRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)-2-(cyclopropylmethoxy)isonicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

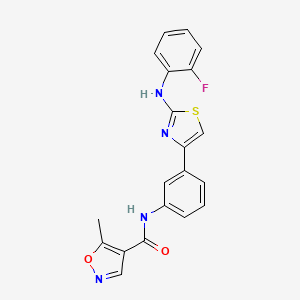
![2-[[[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]-oxomethyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2597872.png)
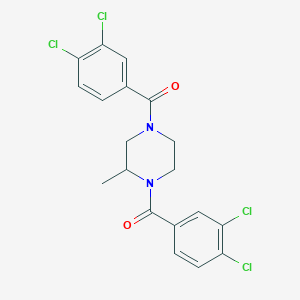
![[5-(1,3-Dioxolan-2-yl)-2-fluorophenyl]methanamine](/img/structure/B2597874.png)

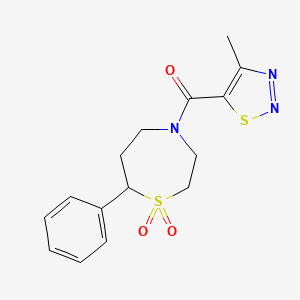
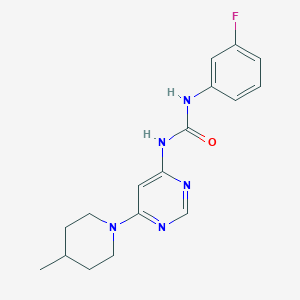
![2-[4-(Benzylamino)quinazolin-2-yl]sulfanylacetonitrile](/img/structure/B2597879.png)
![2,5-Dimethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B2597880.png)
![5-(4-(dimethylamino)phenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)
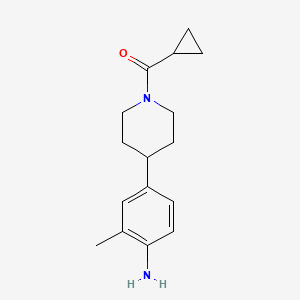
![Ethyl 6-benzyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2597885.png)
![[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2597886.png)
